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molecular formula C6H12NaO3 B1343604 Sodium 6-hydroxyhexanoate CAS No. 5299-61-6

Sodium 6-hydroxyhexanoate

Cat. No. B1343604
M. Wt: 155.15 g/mol
InChI Key: RECSGXMAOMHKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05025025

Procedure details

To a solution of 20 mL (0.18 mmol) epsilon-caprolactone in 100 mL methanol is added 36 mL of 5N sodium hydroxide and the resulting mixture is heated at reflux for 8 hours. The solvent is evaporated and the residue is taken up in 200 mL ethanol. The precipitate is collected and the filtrate is evaporated. The residue is suspended in 50 mL ethanol and 300 mL ether is added. The precipitate is filtered off and combined with the earlier precipitate to obtain 6-hydroxyhexanoic acid sodium salt.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
6-hydroxyhexanoic acid sodium salt

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:9].[Na+:10]>CO>[Na+:10].[OH:9][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O-:7])=[O:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
ADDITION
Type
ADDITION
Details
300 mL ether is added
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off

Outcomes

Product
Name
6-hydroxyhexanoic acid sodium salt
Type
product
Smiles
[Na+].OCCCCCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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